molecular formula C19H15NO3S B6128836 methyl 2-anilino-5-benzylidene-4-oxo-4,5-dihydro-3-thiophenecarboxylate

methyl 2-anilino-5-benzylidene-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No. B6128836
M. Wt: 337.4 g/mol
InChI Key: KXVNFPZULHRIPA-PQYUIHGDSA-N
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Description

Methyl 2-anilino-5-benzylidene-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a chemical compound with a complex molecular structure. It is commonly referred to as MATC and is known for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of MATC is complex and not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways and cellular processes. MATC has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects
MATC has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of certain neurotransmitters in the brain. MATC has also been shown to exhibit antioxidant properties, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

MATC has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in high yields with high purity. MATC is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, there are also limitations to the use of MATC in lab experiments. Its complex molecular structure and mechanism of action make it difficult to study, and its potential toxicity and side effects must be carefully monitored.

Future Directions

There are several future directions for research on MATC. One area of interest is the development of new synthetic methods for MATC, which could improve yields and purity. Another area of research is the study of MATC's potential applications in the treatment of neurodegenerative diseases. Further research is also needed to fully elucidate the mechanism of action of MATC, and to identify potential side effects and toxicity. Finally, the potential use of MATC as a starting point for the development of new drugs and therapeutic agents should also be explored.
Conclusion
In conclusion, MATC is a complex chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MATC as a therapeutic agent, and to identify potential side effects and toxicity.

Synthesis Methods

MATC can be synthesized through a multi-step reaction process involving the condensation of aniline and benzaldehyde, followed by cyclization and esterification. The reaction conditions and reagents used in the synthesis process can be optimized to obtain high yields of pure MATC.

Scientific Research Applications

MATC has been widely studied for its potential applications in scientific research. It has been found to exhibit significant anti-cancer, anti-inflammatory, and anti-microbial properties. MATC has also been studied for its potential as an anti-viral agent, and as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl (5Z)-5-benzylidene-4-hydroxy-2-phenyliminothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-23-19(22)16-17(21)15(12-13-8-4-2-5-9-13)24-18(16)20-14-10-6-3-7-11-14/h2-12,21H,1H3/b15-12-,20-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVNFPZULHRIPA-PQYUIHGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(/C(=C/C2=CC=CC=C2)/SC1=NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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